Cas no 109837-24-3 (1D-myo-inositol 1,4,5,6-tetrakisphosphate)
109837-24-3 structure
Product Name:1D-myo-inositol 1,4,5,6-tetrakisphosphate
Numero CAS:109837-24-3
MF:C6H16O18P4
MW:500.075487136841
CID:2031180
PubChem ID:443266
Update Time:2025-04-21
1D-myo-inositol 1,4,5,6-tetrakisphosphate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1D-myo-inositol 1,4,5,6-tetrakisphosphate
- D-myo-inositol 1,4,5,6-tetrakisphosphate
- D-myo-inositol 3,4,5,6-tetrakisphosphate
- inositol 3,4,5,6-tetrakisphosphate
- Inositol-1,4,5,6-tetrakisphosphate
- L-myo-inositol 3,4,5,6-tetrakisphosphate
- myo-Inositol 1,4,5,6-tetrakisphosphate
- Q27098360
- 1D-myo-inositol 1,4,5,6-tetrakis(dihydrogen phosphate)
- (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(dihydrogen phosphate)
- (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis[dihydrogen (phosphate)]
- CHEBI:16067
- PD045655
- [(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate
- SCHEMBL1342025
- 121010-58-0
- Inositol 1,4,5,6-tetrakisphosphate
- D-Myo Inositol 1,4,5,6 Tetrakisphosphate
- CHEMBL282059
- I0P
- BDBM50075649
- {[(1S,2R,3S,4R,5R,6S)-3,4-dihydroxy-2,5,6-tris(phosphonooxy)cyclohexyl]oxy}phosphonic acid
-
- Inchi: 1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m1/s1
- Chiave InChI: MRVYFOANPDTYBY-YORTWTKJSA-N
- Sorrisi: P(=O)(O)(O)O[C@H]1[C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)O)O)OP(=O)(O)O
Proprietà calcolate
- Massa esatta: 499.92871165g/mol
- Massa monoisotopica: 499.92871165g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 10
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 28
- Conta legami ruotabili: 8
- Complessità: 664
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -8.1
- Superficie polare topologica: 308Ų
Proprietà sperimentali
- LogP: -7.268
1D-myo-inositol 1,4,5,6-tetrakisphosphate Letteratura correlata
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
109837-24-3 (1D-myo-inositol 1,4,5,6-tetrakisphosphate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso